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Introduction
p-Nitrophenyl-β-D-galactopyranoside (PNPG) is a chromogenic substrate widely employed for

the sensitive detection and quantification of β-galactosidase activity in various microbial

species. The principle of the assay lies in the enzymatic cleavage of the colorless PNPG

substrate by β-galactosidase into galactose and p-nitrophenol, a yellow-colored product. The

intensity of the yellow color, which can be measured spectrophotometrically at a wavelength of

405-420 nm, is directly proportional to the β-galactosidase activity. This application note

provides detailed protocols and quantitative data for the use of PNPG in microbial β-

galactosidase detection.

Principle of the Assay
The enzymatic reaction involves the hydrolysis of the β-glycosidic bond in PNPG by β-

galactosidase. Under alkaline conditions, the released p-nitrophenol is converted to the p-

nitrophenolate ion, which exhibits a strong absorbance at 405-420 nm.
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Caption: Enzymatic cleavage of PNPG by β-galactosidase.

Applications
The PNPG-based β-galactosidase assay has several key applications in microbiology and

biotechnology:

Microbial Identification: The presence or absence of β-galactosidase activity is a key

biochemical marker used in the identification and differentiation of various microbial species,

particularly within the Enterobacteriaceae family. For instance, it helps distinguish between

late lactose fermenters and non-lactose fermenters.[1]

Enzyme Characterization: This assay is fundamental for characterizing the kinetic properties

of β-galactosidase from different microbial sources. It allows for the determination of key

parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), as well as

the optimal pH and temperature for enzyme activity.

Gene Expression Studies: In molecular biology, the lacZ gene, which encodes for β-

galactosidase, is a commonly used reporter gene. The PNPG assay provides a simple and

quantitative method to measure the expression of genes fused to the lacZ reporter.

Drug Discovery and Development: The assay can be adapted for high-throughput screening

of potential inhibitors or activators of microbial β-galactosidase, which may be relevant in the

development of antimicrobial agents or other therapeutics.
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The following table summarizes the kinetic parameters and optimal conditions for β-

galactosidase from various microbial sources using PNPG or its analog ONPG as a substrate.
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Microbial
Source

Substrate
K_m_
(mM)

V_max_
(µmol/min
/mg or
A/min)

Optimal
pH

Optimal
Temperat
ure (°C)

Referenc
e

Aspergillus

oryzae
ONPG 0.800

0.0864

A/min
7.5 - [2]

Mannheimi

a

succinicipr

oducens

(MsBgaA)

PNPG 0.23 ± 0.03
1,060 ±

20.3 (s⁻¹)
8.0 37 [3]

Mannheimi

a

succinicipr

oducens

(MsBgaB)

PNPG 0.39 ± 0.04
936 ± 26.5

(s⁻¹)
8.0 37 [3]

Lactobacill

us

plantarum

HF571129

ONPG 6.644

147.5

µmol/min/

mg

6.5 50 [4]

Rhizomuco

r sp.
PNPG 0.66

22.4

mmol/min/

mg

4.5 60 [5]

Arthrobact

er sp.

(Cold-

adapted)

ONPG - - 7.0 ~18 [6]

Metageno

me-derived

(βgal5)

ONPG 14.55
93.46

µM/min
- 30 [7]

Trichoderm

a reesei
ONPG - - 4.5-5.5 65 [8]
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Lactobacill

us reuteri
ONPG 4.04 ± 0.26 28.8 ± 0.2 8.0 - [9]

Experimental Protocols
Protocol 1: Standard Spectrophotometric Assay for β-
Galactosidase Activity
This protocol is suitable for determining the specific activity of β-galactosidase in microbial cell

lysates.
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Caption: General workflow for a standard β-galactosidase assay.
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Materials:

Microbial cell lysate

Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-

mercaptoethanol, pH 7.0)

PNPG solution (4 mg/mL in Z-buffer)

Stop solution (1 M Na₂CO₃)

Spectrophotometer

Cuvettes or 96-well microplate

Water bath or incubator

Procedure:

Reaction Setup: In a microcentrifuge tube or a well of a microplate, add a suitable volume of

cell lysate (e.g., 10-100 µL). Adjust the total volume to 1 mL with Z-buffer. Prepare a blank

control containing only Z-buffer.

Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme

(e.g., 37°C) for 5 minutes.

Initiate Reaction: Add 200 µL of the PNPG solution to each tube/well to start the reaction. Mix

gently.

Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 15-60

minutes), or until a faint yellow color develops.

Stop Reaction: Stop the reaction by adding 500 µL of the stop solution.

Measurement: Measure the absorbance of the solution at 420 nm using a

spectrophotometer. Use the blank control to zero the instrument.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculation of Activity: The specific activity of β-galactosidase can be calculated using the

following formula:

Specific Activity (Units/mg) = (A₄₂₀ × 1000) / (t × V × ε × C)

Where:

A₄₂₀ = Absorbance at 420 nm

t = incubation time (minutes)

V = volume of cell lysate used (mL)

ε = molar extinction coefficient of p-nitrophenol (4.5 mM⁻¹cm⁻¹)

C = protein concentration of the cell lysate (mg/mL)

One unit of β-galactosidase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of

PNPG to p-nitrophenol per minute at the specified conditions.

Protocol 2: High-Throughput Microplate Assay
This protocol is adapted for screening multiple samples in a 96-well plate format.

Materials:

Same as Protocol 1, with the addition of a 96-well microplate and a microplate reader.

Procedure:

Sample Addition: To each well of a 96-well plate, add 10-50 µL of cell lysate.

Buffer Addition: Add Z-buffer to each well to bring the total volume to 100 µL.

Pre-incubation: Pre-incubate the plate at the optimal temperature for 5 minutes.

Initiate Reaction: Add 20 µL of PNPG solution to each well.
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Incubation: Incubate the plate at the optimal temperature. The reaction can be monitored

kinetically by taking absorbance readings at 420 nm at regular intervals, or as an endpoint

assay after a fixed incubation time.

Stop Reaction (for endpoint assay): Add 50 µL of stop solution to each well.

Measurement: Read the absorbance at 420 nm using a microplate reader.

Data Analysis: Calculate the rate of reaction (for kinetic assays) or the final absorbance (for

endpoint assays) and determine the enzyme activity as described in Protocol 1.

Conclusion
The PNPG-based assay is a robust, sensitive, and versatile method for the detection and

quantification of microbial β-galactosidase activity. The detailed protocols and compiled

quantitative data provided in this application note serve as a valuable resource for researchers

in microbiology, molecular biology, and drug discovery, enabling the accurate characterization

and application of this important enzyme. The straightforward nature of the assay, coupled with

its adaptability to high-throughput formats, ensures its continued relevance in a wide range of

scientific investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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